

# Application Notes and Protocols for Designing Inclusive Digital Health Tools

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These application notes and protocols provide a comprehensive guide to designing and developing inclusive digital health tools. By prioritizing inclusivity from the outset, researchers and developers can create tools that are more effective, equitable, and impactful for diverse populations.

## Application Notes: Core Principles and Best Practices

The development of digital health tools must be grounded in a commitment to health equity. This requires a proactive approach to identify and address the barriers that can prevent certain populations from benefiting from digital health innovations. Key considerations include socioeconomic status, geographic location, age, disability, health literacy, and cultural background.[\[1\]](#)[\[2\]](#)

Core Principles:

- Universal Design: This principle advocates for the design of products and environments to be usable by all people, to the greatest extent possible, without the need for adaptation or specialized design.[\[3\]](#)
- Patient-Centered Design: Engaging with end-users throughout the design and development process is crucial to ensure the final product is relevant, usable, and valuable to the target

population.[4]

- Cultural Responsiveness: Digital health tools should be culturally and linguistically adapted to meet the specific needs and preferences of the communities they are intended to serve.[5][6][7] Emerging evidence suggests that health outcomes are more favorable when interventions are responsive to the cultural and socioeconomic context of their intended audience.[5]
- Accessibility: Tools must be designed to be accessible to individuals with disabilities, including those with visual, auditory, motor, or cognitive impairments.[8][9][10]

#### Best Practices Frameworks:

Several frameworks can guide the development of inclusive digital health tools:

- The Double Diamond Model: This design process model breaks down the creative process into four phases: Discover, Define, Develop, and Deliver. It emphasizes a thorough understanding of the problem before creating a solution.
- IDEAS (Integrate, Design, Assess, and Share) Framework: This framework explicitly incorporates behavior change theories and user-centered design elements for intervention design.[1]
- Community-Based Participatory Research (CBPR): CBPR is a collaborative approach that equitably involves all partners in the research process and recognizes the unique strengths that each brings.[11][12][13] This approach can lead to the development of more relevant and effective digital health interventions.[12]

## Quantitative Data: The Case for Inclusive Design

While direct comparative data on health outcomes with and without inclusive design is still an emerging area of research, existing data on digital health engagement highlights significant disparities across demographic groups. This data underscores the need for intentionally inclusive design to bridge these gaps.

Table 1: User Engagement with Digital Health Tools by Demographic Factors

Demographic Factor	Digital Health Engagement Metric	Finding	Source
Age	Ease of Use (Sehhaty App)	Younger users (18-28) reported the highest mean scores for Ease of Use ( $4.72 \pm 0.48$ ), while older users (51-65) exhibited lower scores ( $4.20 \pm 0.76$ ).	[14]
User Satisfaction (Sehhaty App)		Younger users (18-28) reported the highest mean scores for User Satisfaction ( $4.65 \pm 0.52$ ).	[14]
Retention in Digital Health Studies		Older age was associated with a 4-day increase in median retention time.	[15]
Gender	App Usage Patterns	A majority of participants in eight remote digital health studies were female (Median = 56.9%).	[15]
Race/Ethnicity	Representation in Digital Health Studies	A majority of recruited participants were Non-Hispanic Whites (Median = 75.3%), with lower representation of Hispanic/Latinos (Median = 8.21%) and African-American/Blacks (Median = 3.45%).	[15]

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Referral Source	Retention in Digital Health Studies	Referral by a clinician to a study was associated with a 40-day increase in median retention time compared to self-selection. [15]
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These disparities in engagement and representation suggest that a "one-size-fits-all" approach to digital health tool design is insufficient and can perpetuate existing health inequities.

## Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the design and evaluation of inclusive digital health tools.

### Protocol 1: Community-Based Participatory Research (CBPR) for Co-Design

This protocol outlines a process for engaging community members as equal partners in the design of a digital health tool.

**Objective:** To co-design a digital health tool that is culturally relevant, trustworthy, and meets the needs of the target community.

**Methodology:**

- Partnership Development:
  - Identify and engage with community-based organizations (CBOs) and key stakeholders.
  - Establish a community advisory board (CAB) with diverse representation from the target population.
  - Collaboratively define research questions, goals, and decision-making processes.[13]
- Community Needs Assessment:

- Conduct focus groups and individual interviews to understand the community's health priorities, challenges, and existing technology use.
- Utilize asset-based community development techniques to identify community strengths and resources.[\[13\]](#)
- Co-Design Workshops:
  - Facilitate a series of workshops with community members, researchers, and developers.
  - Use participatory design methods such as brainstorming, storyboarding, and paper prototyping to generate ideas and design concepts.
- Iterative Prototyping and Feedback:
  - Develop low-fidelity and high-fidelity prototypes of the digital health tool.
  - Conduct usability testing with community members at each stage of prototype development.
  - Incorporate feedback to refine the design and functionality of the tool.
- Dissemination and Implementation:
  - Collaboratively develop strategies for disseminating the tool within the community.
  - Partner with CBOs to support implementation and provide user training.
  - Share research findings with the community in accessible formats.[\[13\]](#)

## Protocol 2: Usability Testing with Diverse Populations

This protocol provides a step-by-step guide for conducting usability testing to ensure a digital health tool is easy to use for a wide range of individuals.

**Objective:** To identify and address usability issues that may present barriers to adoption and effective use of the digital health tool among diverse user groups.

**Methodology:**

- Define Test Objectives and User Groups:
  - Clearly define the goals of the usability test (e.g., evaluate ease of completing a specific task).
  - Identify and recruit a diverse group of participants that reflects the target user population, including individuals with varying levels of digital literacy, age, and abilities.
- Develop a Test Plan:
  - Create a detailed test plan that outlines the tasks participants will be asked to perform.
  - Develop a script for the test facilitator to ensure consistency across sessions.
  - Determine the data to be collected, including task completion rates, time on task, error rates, and qualitative feedback.
- Conduct the Usability Test:
  - Use a "think-aloud" protocol, where participants verbalize their thoughts as they interact with the tool.[\[16\]](#)
  - Observe participants' interactions and note any difficulties or points of confusion.
  - Record the sessions (with consent) for later analysis.
- Collect User Feedback:
  - Administer post-test questionnaires, such as the System Usability Scale (SUS), to gather quantitative data on user satisfaction.[\[17\]](#)
  - Conduct a brief debriefing interview with each participant to gather more in-depth qualitative feedback.
- Analyze and Report Findings:
  - Analyze the quantitative and qualitative data to identify common usability issues and areas for improvement.

- Create a report that summarizes the findings and provides actionable recommendations for design changes.

## Protocol 3: Mobile Health App Accessibility Audit

This protocol details a process for evaluating the accessibility of a mobile health application based on the Web Content Accessibility Guidelines (WCAG).

**Objective:** To ensure the mobile health app is accessible to people with disabilities, including those with visual, auditory, motor, and cognitive impairments.

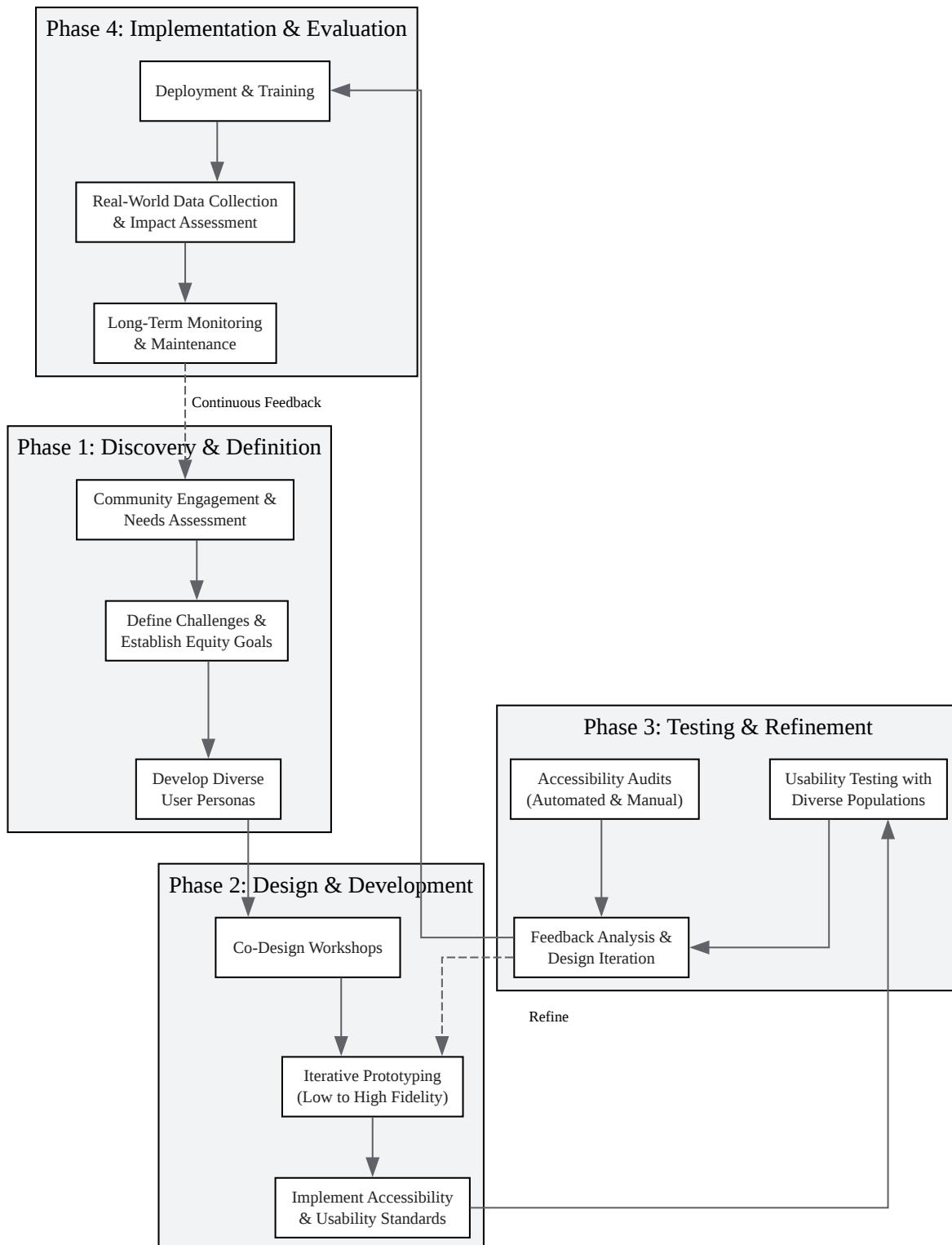
**Methodology:**

- Define Audit Scope and Standards:
  - Define the scope of the audit, including the specific screens and features to be evaluated.  
[8]
  - Establish the compliance standard, typically WCAG 2.1 or 2.2 Level AA.[8][18]
- Automated Testing:
  - Use automated accessibility scanning tools (e.g., Google's Accessibility Scanner) to identify common accessibility issues.[19]
- Manual Testing - Screen Reader Compatibility:
  - Test the app with screen readers (VoiceOver for iOS and TalkBack for Android).[8]
  - Verify that all interactive elements are properly labeled, the navigation flow is logical, and state changes are announced.[8]
- Manual Testing - Keyboard Accessibility:
  - Test all functionality using an external keyboard.[8]
  - Ensure all interactive elements are focusable and that there is a visible focus indicator.[8]
- Manual Testing - Visual Inspection:

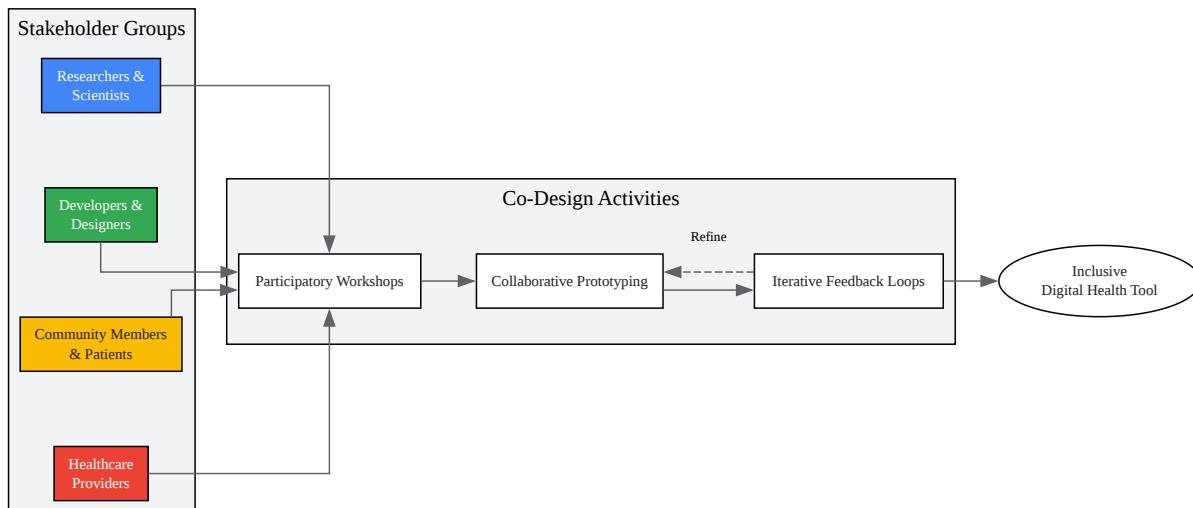
- Check for sufficient color contrast between text and background.
- Verify that text can be resized without loss of content or functionality.
- Ensure that information is not conveyed by color alone.
- Manual Testing - Touch and Gesture:
  - Evaluate the size of touch targets to ensure they are large enough for users with motor impairments.
  - Verify that custom gestures have alternatives for users who cannot perform them.
- Documentation and Remediation:
  - Document all identified accessibility issues with clear descriptions and screenshots.[[20](#)]
  - Prioritize the issues based on severity and impact.
  - Provide recommendations for remediation and work with the development team to implement fixes.

## Visualizations

The following diagrams illustrate key workflows and relationships in the design of inclusive digital health tools.

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Caption: An iterative workflow for designing inclusive digital health tools.



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Caption: The collaborative and iterative nature of the co-design process.

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